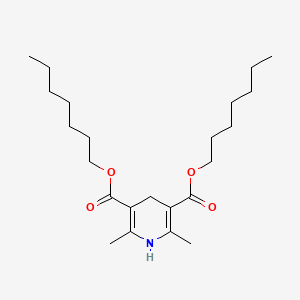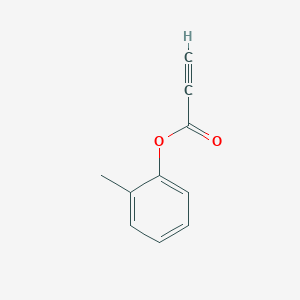![molecular formula C13H9ClF3NO B14612810 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline CAS No. 57478-15-6](/img/structure/B14612810.png)
4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline is an organic compound that features a phenoxy group substituted with a chloro and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a more reactive intermediate, such as a halide, before reacting with aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenol: Shares a similar structure but lacks the aniline group.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the phenoxy group.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar structure with a boronic acid group instead of an aniline group.
Uniqueness
4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Propiedades
Número CAS |
57478-15-6 |
|---|---|
Fórmula molecular |
C13H9ClF3NO |
Peso molecular |
287.66 g/mol |
Nombre IUPAC |
4-[4-chloro-2-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-6-12(11(7-8)13(15,16)17)19-10-4-2-9(18)3-5-10/h1-7H,18H2 |
Clave InChI |
REZSOXJNZNJOAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


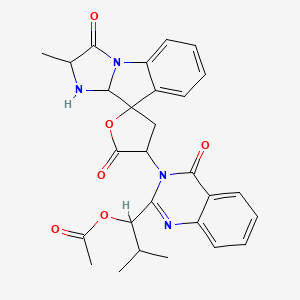
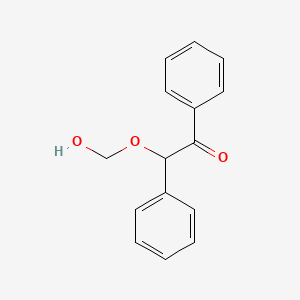


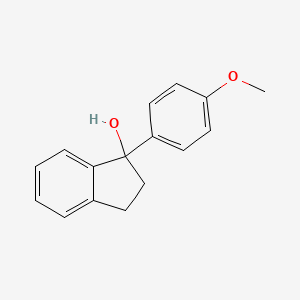


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)


